molecular formula C25H24N4O3 B2929801 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1396627-90-9

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2929801
CAS RN: 1396627-90-9
M. Wt: 428.492
InChI Key: XFZGAVKGPPPDAX-UHFFFAOYSA-N
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Description

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit promising biological activity and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds related to 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one have been extensively studied. Rajkumar, Kamaraj, and Krishnasamy (2014) developed a simple, highly useful synthesis method for derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine using a four-component cyclo condensation, which may bear similarities to the compound . These compounds were characterized by various spectral studies, including IR, 1H and 13C NMR, and mass spectral studies, highlighting their structural and functional attributes (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Biological Evaluation and Potential Therapeutic Applications

Several studies have explored the biological activities and potential therapeutic applications of compounds structurally related to this compound. For instance, Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties attached to pyrimide and piperazine moieties, evaluating them against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities. These studies revealed better anti-proliferative activities compared to standard drugs, suggesting a potential for therapeutic applications in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Furthermore, compounds exhibiting significant antimicrobial activities were synthesized, demonstrating the versatility of piperazine and imidazole derivatives in targeting a broad spectrum of microbial strains. This includes work by Patel, Kumari, and Patel (2012), who synthesized a novel series of thiazolidinone derivatives incorporating the piperazine moiety, showing considerable antimicrobial activity against various bacteria and fungi (Patel, Kumari, & Patel, 2012).

properties

IUPAC Name

2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-21-18-23(32-22-9-5-4-8-20(21)22)25(31)29-16-13-27(14-17-29)12-15-28-11-10-26-24(28)19-6-2-1-3-7-19/h1-11,18H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZGAVKGPPPDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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